molecular formula C18H21NO3 B268431 4-ethoxy-N-(2-isopropoxyphenyl)benzamide

4-ethoxy-N-(2-isopropoxyphenyl)benzamide

Cat. No. B268431
M. Wt: 299.4 g/mol
InChI Key: MCPRAFFMQHKYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-isopropoxyphenyl)benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. It is known for its ability to act as an inhibitor of certain enzymes, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-isopropoxyphenyl)benzamide involves its ability to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in Alzheimer's disease, and topoisomerase II, which is involved in cancer. By inhibiting these enzymes, the compound can prevent the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(2-isopropoxyphenyl)benzamide have been studied extensively. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-(2-isopropoxyphenyl)benzamide in lab experiments include its ability to inhibit the activity of specific enzymes, which makes it a useful tool for studying the mechanisms of various diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its effects.

Future Directions

Future research on 4-ethoxy-N-(2-isopropoxyphenyl)benzamide could focus on its potential applications in the treatment of other diseases, including diabetes and cardiovascular disease. Additionally, further studies could be conducted to determine its safety and efficacy in humans, which would be necessary for its eventual use as a drug.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-isopropoxyphenyl)benzamide involves several steps, including the reaction of 2-isopropoxyaniline with ethyl 4-chlorobenzoate, followed by the reduction of the resulting intermediate and subsequent reaction with ethyl chloroformate. The final product is obtained through the reaction of the resulting intermediate with ammonia.

Scientific Research Applications

Research on 4-ethoxy-N-(2-isopropoxyphenyl)benzamide has focused on its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of certain enzymes that are involved in these diseases, making it a promising candidate for drug development.

properties

Product Name

4-ethoxy-N-(2-isopropoxyphenyl)benzamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

4-ethoxy-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-4-21-15-11-9-14(10-12-15)18(20)19-16-7-5-6-8-17(16)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

MCPRAFFMQHKYIP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C

Origin of Product

United States

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